solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid in organic solvents
solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Building Block
To the researchers, scientists, and drug development professionals at the forefront of innovation, the physicochemical properties of our reagents are not mere data points; they are the bedrock of successful synthesis, formulation, and ultimately, discovery. 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid stands as a pivotal building block in medicinal chemistry and organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a hydrogen-bond-donating hydroxymethyl group and a strongly electron-withdrawing trifluoromethyl group, presents a distinct solubility profile that warrants careful consideration.
This guide moves beyond a simple table of values. It is designed to be a comprehensive resource, grounded in the principles of physical organic chemistry and guided by established best practices in pharmaceutical research.[3][4][5] As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding and predicting the behavior of this compound. We will delve into the "why" behind its solubility characteristics and equip you with a robust, self-validating protocol to determine its solubility in your own laboratory settings.
The Molecular Architecture and Its Implications for Solubility
The solubility of a compound is dictated by the interplay of its intrinsic properties and the nature of the solvent. For 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid, three key structural features govern its behavior:
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The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of both donating and accepting hydrogen bonds, lending it a degree of polarity. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), which are significantly less polar and can impact solubility.[6]
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The Hydroxymethyl Group (-CH₂OH): This substituent introduces a primary alcohol, a potent hydrogen-bond donor and acceptor. This feature is expected to enhance solubility in polar, protic solvents like alcohols.
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The Trifluoromethyl Group (-CF₃): As a highly lipophilic and electron-withdrawing group, the -CF₃ substituent increases the molecule's non-polar character. This can improve solubility in less polar or halogenated solvents.[1]
The juxtaposition of these groups creates a molecule with a complex and nuanced solubility profile, necessitating empirical determination for specific applications.
A Framework for Anticipating Solubility Trends
While precise solubility values must be determined experimentally, we can make educated predictions based on the principles of "like dissolves like" and the known behavior of similarly substituted phenylboronic acids. The following table summarizes the anticipated solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid across various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxymethyl group will readily form hydrogen bonds with alcohol solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Phenylboronic acids generally show good solubility in ethers.[6][7] The trifluoromethyl group may enhance this. |
| Ketones | Acetone, Methyl Ethyl Ketone | High to Moderate | Similar to ethers, ketones can act as hydrogen bond acceptors, interacting favorably with the boronic acid and hydroxymethyl moieties.[6][7] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of polar functional groups. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The lipophilic trifluoromethyl group should promote solubility, but the polar groups may limit it. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | A significant polarity mismatch exists between the solute and these non-polar solvents.[6][7] |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8][9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Core Principles of the Shake-Flask Method
The methodology is predicated on allowing an excess of the solid compound to equilibrate with the solvent of interest over a defined period at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[11]
Step-by-Step Experimental Workflow
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Preparation:
-
Ensure the 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid is of high purity and is a crystalline solid.[9] The solid-state form can influence solubility.[11]
-
Use high-purity (e.g., HPLC grade) solvents.
-
Prepare a series of vials for each solvent to be tested (a minimum of triplicate measurements is recommended).[10]
-
-
Addition of Compound and Solvent:
-
Add an excess of the solid compound to each vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.
-
Accurately dispense a known volume of the chosen solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours.[8][12] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant for analysis. This is a critical step. Separation can be achieved by:
-
Centrifugation: Spin the vials to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to separate the solution from the solid. Be mindful of potential adsorption of the compound onto the filter material.[8]
-
-
-
Analysis:
-
Dilute the saturated solution aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid using a validated analytical method, such as:
-
Visualizing the Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Causality and Trustworthiness in the Protocol
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Why an Excess of Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is indeed saturated and in equilibrium with the solid phase.[8]
-
Why Constant Temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.[9]
-
Why Confirm Equilibrium Over Time? Kinetic factors can sometimes lead to the formation of metastable supersaturated solutions. Measuring concentration at multiple time points until a plateau is reached ensures that the true thermodynamic equilibrium has been achieved.[10]
-
Why is Phase Separation Critical? Incomplete separation of the solid from the liquid will lead to an overestimation of the solubility. The chosen method (centrifugation or filtration) must be effective and not introduce errors through compound adsorption.[8][11]
Leveraging Solubility Data in Research and Development
Understanding the solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid is paramount for:
-
Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is critical for achieving optimal reaction kinetics in processes like Suzuki-Miyaura couplings.
-
Purification and Recrystallization: Knowledge of its solubility in a range of solvents allows for the design of effective crystallization procedures to ensure high purity of the final product.[8]
-
Formulation Development: For drug discovery applications, solubility data is a cornerstone of early-stage formulation, influencing bioavailability and the choice of delivery vehicle.[13] Identifying solubility challenges early can save significant time and resources.[12]
By adhering to the principles and protocols outlined in this guide, researchers can confidently determine and apply the solubility data for 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid, thereby accelerating their research and development endeavors.
References
- Sinko, P. J., & Martin, A. N. (2006). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 86-93. [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Glomme, A., & März, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-826. [Link]
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Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate discovery compound quality. Drug Discovery Today: Technologies, 5(2-4), e99-e105. [Link]
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Adamczyk-Woźniak, A., et al. (2013). Experimental and theoretical studies of the structure and properties of phenylboronic acid and its derivatives. Journal of Molecular Structure, 1035, 190-197. [Link]
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